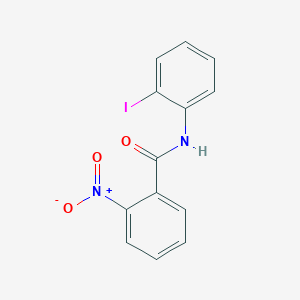

N-(2-iodophenyl)-2-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-iodophenyl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVNUTYZBAIQJCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60362459 | |

| Record name | N-(2-iodophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34489-87-7 | |

| Record name | N-(2-iodophenyl)-2-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60362459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Iodophenyl 2 Nitrobenzamide and Its Derivatives

Established Synthetic Pathways: Mechanistic Re-evaluation and Optimization

The traditional and most direct method for the synthesis of N-(2-iodophenyl)-2-nitrobenzamide involves the formation of an amide bond between 2-iodoaniline (B362364) and a derivative of 2-nitrobenzoic acid.

Amide Bond Formation Strategies (e.g., Acyl Chloride-Amine Condensation)

The most common and well-established method for forming the amide bond in this compound is the reaction of 2-iodoaniline with 2-nitrobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The reaction proceeds via the Schotten-Baumann conditions. In a typical procedure, 2-nitrobenzoyl chloride is added to a solution of 2-iodoaniline in a suitable solvent, such as dichloromethane (B109758) or diethyl ether. A tertiary amine base, like triethylamine (B128534) or pyridine, is added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product. The reaction is often exothermic and is usually performed at room temperature or with initial cooling.

Reaction Scheme:

Reaction of 2-iodoaniline with 2-nitrobenzoyl chloride to form this compound.

Optimization of this reaction often involves the choice of solvent and base. While dichloromethane is a common solvent, others such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) can also be used. The choice of base can also influence the reaction rate and purity of the product. Stronger, non-nucleophilic bases are sometimes employed to prevent side reactions.

A mechanochemical approach, using a ball mill, has also been reported for the synthesis of similar nitrobenzamides. mdpi.com This solvent-free method offers a greener alternative to traditional solution-phase synthesis, often resulting in shorter reaction times and high yields. mdpi.com

| Starting Material 1 | Starting Material 2 | Reaction Conditions | Yield | Reference |

| 2,2-diphenylethan-1-amine | 4-nitrobenzoyl chloride | Ball mill, 50 Hz, 5 min | High | mdpi.com |

| 2-(3-chlorophenyl)ethan-1-amine | 4-nitrobenzoyl chloride | Dichloromethane, triethylamine, 30 min | - | mdpi.com |

Functional Group Interconversions for Substituted Benzamides

Functional group interconversions on a pre-formed benzamide (B126) scaffold offer an alternative route to this compound. For instance, one could envision the synthesis starting from N-(2-aminophenyl)-2-nitrobenzamide followed by a Sandmeyer reaction to introduce the iodo group. However, the more direct amide coupling is generally preferred for its efficiency.

More relevant are functional group interconversions on the final product. The nitro group can be reduced to an amine, which can then participate in a variety of further reactions. The carbon-iodine bond is also a versatile handle for further functionalization, as will be discussed in the next section.

Novel and Green Synthetic Approaches

In recent years, there has been a significant push towards the development of more efficient, sustainable, and versatile methods for the synthesis of N-aryl benzamides. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools in this regard.

Transition Metal-Catalyzed Coupling Reactions for C-I Bond Functionalization

The carbon-iodine bond in this compound is a key feature that allows for a variety of post-synthetic modifications using transition metal catalysis.

While not a direct synthesis of the target molecule, palladium-catalyzed reactions are highly relevant for the synthesis of its derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, represents a powerful alternative to classical methods. In the context of synthesizing this compound, this would involve the coupling of 2-iodoaniline with a suitable 2-nitrobenzoyl precursor, though the direct acylation is more straightforward.

More pertinently, the iodo-substituent on the this compound product can be used in subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to generate a diverse library of derivatives. For example, palladium-catalyzed cyclization of similar benzamides with arynes has been used to synthesize complex polycyclic molecules. nih.gov

Copper-catalyzed reactions, particularly the Ullmann condensation, have a long history in the formation of carbon-nitrogen bonds. wikipedia.org The traditional Ullmann reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of milder and more efficient copper-catalyzed N-arylation methods using various ligands. nih.gov

The synthesis of this compound via a copper-catalyzed approach could be envisioned through the coupling of 2-iodoaniline with 2-nitrobenzamide (B184338). This reaction would likely require a copper(I) catalyst, a suitable ligand (such as a diamine or an amino acid), and a base in a polar aprotic solvent like DMF or DMSO. nih.govresearchgate.net

Representative Copper-Catalyzed N-Arylation Conditions:

| Aryl Halide | Amine/Amide | Catalyst/Ligand | Base | Solvent | Temperature | Reference |

| Aryl Iodide | Amides | CuI / 1,1,1-Tris(hydroxymethyl)ethane | - | - | - | organic-chemistry.org |

| Aryl Halide | Amines | CuI / N,N-Dimethyl Glycine | Cs2CO3 | Dioxane | - | organic-chemistry.org |

| Aryl Bromide | N-heterocycles | CuI / Acylhydrazine | Cs2CO3 | DMF | - | nih.gov |

These copper-catalyzed methods can offer advantages in terms of cost-effectiveness and different substrate scope compared to palladium-catalyzed systems. researchgate.net The development of water-based copper-catalyzed N-arylation further enhances the green credentials of this approach. beilstein-journals.org

Domino and Cascade Reaction Sequences

While the direct formation of the amide bond in this compound is typically a standard condensation reaction, the true power of domino and cascade sequences is realized when using this compound as a strategic intermediate for constructing more complex molecular architectures. The ortho-positioning of the iodo and nitro groups on the two aromatic rings makes it an ideal precursor for intramolecular cyclization cascades, most notably for the synthesis of phenanthridinone scaffolds, which are present in various biologically active molecules.

A prominent cascade strategy involves a reductive cyclization. This process can be designed as a one-pot sequence that begins with the selective reduction of the nitro group to an aniline. The newly formed amino group is then positioned to react with the iodophenyl ring in an intramolecular fashion. This subsequent cyclization is often catalyzed by transition metals like palladium or copper, proceeding via mechanisms analogous to Buchwald-Hartwig or Ullmann couplings to form the final C-N bond of the heterocyclic core.

This sequence qualifies as a cascade reaction because the product of the first reaction (the amino-intermediate) becomes the substrate for the second, with both steps often occurring in the same reaction vessel without isolation of the intermediate. Researchers have developed various palladium-catalyzed methods for synthesizing phenanthridinones that rely on similar principles, such as the cyclization of N-methoxybenzamides with arenes or the dimerization of 2-bromo-benzamides. nih.govresearchgate.net Iodine-mediated cascade reactions have also been employed to convert precursors like 2'-bromoacetophenones and 2-aminobenzamides into complex fused-ring systems, highlighting the utility of halogenated benzamide intermediates in cascade strategies. rsc.org

Atom-Economical and Solvent-Minimizing Protocols

The principles of green chemistry increasingly guide the selection of synthetic routes, prioritizing methods that are both atom-economical and reduce solvent waste.

Atom Economy:

The traditional synthesis of this compound involves reacting 2-iodoaniline with 2-nitrobenzoyl chloride. While effective, this method has poor atom economy. The reaction generates a molecule of hydrochloric acid (HCl) for every molecule of product, which must be neutralized with a base, producing stoichiometric salt waste.

A more atom-economical approach is the direct catalytic condensation of 2-nitrobenzoic acid and 2-iodoaniline. This reaction forms the desired amide bond with the elimination of only a water molecule as a byproduct, significantly improving the theoretical atom economy. However, this direct amidation requires harsh thermal conditions or the use of catalysts to overcome the acid-base reaction between the starting materials. chemistryforsustainability.org Modern protocols utilize activating agents or specialized catalysts to facilitate this transformation under milder conditions. For instance, ruthenium catalysts have been developed for the redox-neutral synthesis of amides from alcohols and nitriles with 100% atom economy. chemistryviews.org Another advanced, atom-economical strategy involves the coupling of isocyanates and pyrroles catalyzed within a self-assembled resorcinarene (B1253557) capsule, which avoids expensive and wasteful coupling reagents. nih.gov

Table 1: Comparison of Atom Economy for Different Synthetic Routes to this compound

| Route | Starting Materials | Coupling/Activating Agent | Byproducts | Atom Economy |

| Acid Chloride Method | 2-Iodoaniline, 2-Nitrobenzoyl Chloride | None (Base for neutralization) | HCl, Salt | Low |

| Direct Thermal Condensation | 2-Iodoaniline, 2-Nitrobenzoic Acid | None (High heat) | H₂O | High |

| Catalytic Direct Amidation | 2-Iodoaniline, 2-Nitrobenzoic Acid | e.g., Boronic acids, Lewis acids | H₂O | High |

| Acetylene-Activated Coupling nih.gov | 2-Iodoaniline, 2-Nitrobenzoic Acid | Ruthenium catalyst, Ethoxyacetylene | Ethyl acetate | Moderate |

Solvent-Minimizing Protocols:

Minimizing or eliminating solvents reduces environmental impact, cost, and simplifies purification. Mechanochemistry, which uses mechanical force (e.g., in a ball mill) to induce reactions, is a leading solvent-free technique. The synthesis of this compound could be achieved by milling 2-iodoaniline and 2-nitrobenzoic acid with a suitable coupling agent. This approach has been successfully used for the eco-friendly synthesis of other amides, such as N-(2,2-diphenylethyl)-4-nitrobenzamide. researchgate.net Iron-catalyzed nitrene transfer reactions have also been performed mechanochemically under solvent-free conditions, demonstrating the feasibility of complex bond formations in a ball mill. nih.gov

Other solvent-free methods involve heating a mixture of the carboxylic acid and amine with a catalyst. Boric acid, for example, has been shown to be an effective, environmentally friendly catalyst for the solvent-free synthesis of amides from carboxylic acids and urea (B33335) (as an ammonia (B1221849) source). semanticscholar.org Similarly, various methoxysilanes have been employed as coupling agents in solvent-free amide synthesis, which can be performed without the exclusion of air or moisture and is scalable. nih.gov These solvent-free and mechanochemical approaches represent the frontier of sustainable synthesis applicable to the target compound.

Stereochemical Control and Regioselectivity in Synthesis (if applicable to advanced derivatization)

The parent molecule, this compound, is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis. However, the concepts of regioselectivity and stereoselectivity become critical during the synthesis of more complex derivatives from this precursor.

Regioselectivity:

Regioselectivity refers to the preference for bond formation at one position over other possible positions. masterorganicchemistry.com In the context of this compound, this is relevant in two main scenarios:

Further Aromatic Substitution: If additional substituents are introduced onto the aromatic rings via electrophilic aromatic substitution, their positions are directed by the existing groups. The nitro group is a strong deactivating group and a meta-director, while the iodine atom is a deactivating ortho-, para-director. The amide linkage also influences regioselectivity. The interplay of these directing effects would control the position of any new substituent.

Intramolecular Cyclization: In the cascade synthesis of substituted phenanthridinones from derivatives of this compound, regioselectivity is crucial. If one of the aromatic rings contains an additional substituent, the ring-closing reaction could potentially occur at two different positions, leading to constitutional isomers. The choice of catalyst and reaction conditions can often be tuned to favor the formation of a single regioisomer. researchgate.net

Stereoselectivity:

Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.com This becomes relevant when reactions involving derivatives of this compound create a new chiral center. For instance, if a derivative were used to synthesize the core of a hexahydrobenzo[c]phenanthridine alkaloid, this would involve the formation of multiple chiral centers. Advanced catalytic systems, such as those using rhodium, have been shown to achieve high levels of both regio- and stereoselectivity in the annulation of benzamides with alkenes to build such complex, stereodefined structures. nih.gov The specific stereochemical outcome (i.e., the formation of one diastereomer or enantiomer over another) is dictated by the mechanism of the reaction and the nature of the catalyst and substrate.

Scale-Up Considerations for Research Applications

Transitioning a synthesis from a small, exploratory scale (milligrams) to a larger, preparative scale (grams) for research applications introduces new challenges that go beyond simply using more starting material. catsci.com This process is distinct from industrial-scale production and focuses on safely and efficiently obtaining sufficient material for further studies.

Key considerations for scaling up the synthesis of this compound and its subsequent transformations include:

Thermal Management: Amide bond formation and reactions involving nitroaromatic compounds can be significantly exothermic. nih.govresearchgate.net As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. catsci.com This can lead to a dangerous temperature increase or "runaway reaction." On a gram scale, this necessitates slow, controlled addition of reagents and careful monitoring of the internal temperature, perhaps using an ice bath for cooling.

Catalyst Loading and Efficiency: For subsequent cascade reactions, such as a palladium-catalyzed cyclization, the catalyst loading may need to be re-optimized. A high catalyst loading (e.g., 10 mol%) that is acceptable for a 50 mg reaction becomes very expensive and can complicate purification on a 10 g scale. nih.gov It may be necessary to screen for more active catalysts or adjust conditions to achieve good conversion with lower catalyst amounts.

Mixing and Physical State: In a larger flask, ensuring homogeneous mixing of the reaction components is more challenging. Inefficient stirring can lead to localized hot spots or concentration gradients, resulting in side reactions and lower yields. researchgate.net

Work-up and Purification: Purification methods must be adapted for larger quantities. While small-scale reactions are often purified by preparative thin-layer chromatography, gram-scale quantities typically require flash column chromatography on a much larger column or, ideally, purification by crystallization. Developing a reliable crystallization procedure is highly desirable for scale-up as it is more efficient and economical than chromatography.

Safety Protocols: Handling larger quantities of potentially hazardous materials requires enhanced safety measures. Nitroaromatic compounds can be toxic and potentially explosive under certain conditions. nih.govrsc.org Likewise, 2-iodoaniline is a toxic substance. The use of larger volumes of flammable organic solvents also increases risk. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Table 2: Summary of Key Scale-Up Considerations for Research Applications

| Parameter | Small Scale (mg) | Larger Scale (g) | Rationale |

| Heat Control | Natural convection often sufficient | Active cooling (ice bath), controlled addition | Poor surface-area-to-volume ratio requires active heat removal to prevent runaway reactions. catsci.com |

| Purification | Preparative TLC, small column | Flash chromatography, crystallization | Chromatography becomes cumbersome; crystallization is more efficient for larger quantities. |

| Catalyst Loading | Can be high (e.g., 5-10 mol%) | Aim for lower loading (e.g., <1 mol%) | Cost and purification become significant issues at a larger scale. nih.govrsc.org |

| Solvent Volume | Less critical | Minimize for cost, safety, and ease of removal | Large solvent volumes increase cost, waste, and risk. |

| Safety | Standard lab practice | Enhanced precautions, risk assessment | Increased quantities of hazardous materials (nitro compounds, solvents) elevate potential risks. scale-up.com |

Reactivity and Transformational Chemistry of N 2 Iodophenyl 2 Nitrobenzamide

Chemical Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in the 2-iodophenyl group is a key site for various synthetic manipulations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

The aryl iodide functionality of N-(2-iodophenyl)-2-nitrobenzamide makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new carbon-carbon bond. libretexts.org While specific examples with this compound are not prevalent in the literature, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org The efficiency and regioselectivity of the intramolecular Heck reaction are often higher than the intermolecular version. libretexts.org

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, providing a powerful method for the synthesis of aryl alkynes. gold-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.orgwikipedia.orgyoutube.com Copper-free Sonogashira coupling protocols have also been developed to avoid the homocoupling of alkynes. wikipedia.orgnih.gov The reaction can proceed under mild conditions, including at room temperature and in aqueous media. wikipedia.org A denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes has also been reported, offering an alternative route for C(sp²)–C(sp) bond formation. rsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. semanticscholar.org The reaction is catalyzed by a palladium complex and requires a base. semanticscholar.org It is known for its mild reaction conditions and tolerance of a wide range of functional groups. semanticscholar.org Notably, the Suzuki-Miyaura coupling can also be performed on nitroarenes, where the nitro group itself acts as the leaving group, initiated by the cleavage of the aryl-nitro bond by palladium. organic-chemistry.orgnih.gov

Stille Coupling: The Stille coupling involves the reaction of the aryl iodide with an organostannane reagent, catalyzed by palladium. This method is also effective for forming carbon-carbon bonds. Research has shown that polymer-supported palladium complexes can serve as highly active and recyclable catalysts for the Stille reaction under aerobic conditions at room temperature. researchgate.net

A summary of representative conditions for these coupling reactions is presented in the table below.

| Coupling Reaction | Catalyst System | Coupling Partner | Base | Solvent | Key Features |

| Heck | Pd(0) complex | Alkene | Base | Organic Solvent | Forms C-C bonds with alkenes. libretexts.org |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Terminal alkyne | Amine | Various | Synthesizes aryl alkynes under mild conditions. gold-chemistry.orgwikipedia.orgyoutube.com |

| Suzuki-Miyaura | Pd complex | Organoboron reagent | Base | Various | Versatile for biaryl synthesis with high functional group tolerance. semanticscholar.org |

| Stille | Pd catalyst | Organostannane | Often not required | Various | Effective for C-C bond formation, can be run under aerobic conditions with recyclable catalysts. researchgate.net |

While specific directed arylation studies on this compound are not extensively documented, the amide group present in the molecule could potentially act as a directing group in C-H activation/arylation reactions. This would involve the chelation-assisted activation of an ortho C-H bond, followed by coupling with an aryl partner. Such strategies are valuable for their atom economy and for accessing substituted biaryl structures that might be difficult to prepare otherwise.

The aryl iodide moiety of this compound can be oxidized to form hypervalent iodine compounds. princeton.edue-bookshelf.de These iodine(III) and iodine(V) species are valuable reagents in organic synthesis, acting as efficient oxidants and electrophilic arylating agents, often with low toxicity and environmental impact compared to heavy metal reagents. princeton.edue-bookshelf.deorganic-chemistry.org The reactivity of hypervalent iodine compounds stems from the electrophilic nature of the iodine and the excellent leaving group ability of the phenyliodonio group. princeton.edu A study on o-nitroiodobenzene derivatives showed strong interaction between the iodine atom and an oxygen atom of the nitro group in the solid state, which could influence the formation and reactivity of corresponding hypervalent iodine species. researchgate.net

Nucleophilic aromatic substitution (SNAr) on the iodophenyl ring of this compound is generally not favored as the ring is not sufficiently activated by electron-withdrawing groups. mdpi.com For an SNAr reaction to occur, the aromatic ring typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, iodide). mdpi.comyoutube.com The nitro group on the other benzamide (B126) ring does not electronically influence the iodophenyl ring to a sufficient degree to facilitate this pathway. Therefore, direct displacement of the iodide by a nucleophile is unlikely under standard SNAr conditions.

Cross-Coupling Reactions as Strategic Synthetic Tools

Transformations of the Nitro Aromatic Group

The nitro group on the 2-nitrobenzamide (B184338) portion of the molecule is a versatile functional group that can undergo a variety of chemical transformations.

The most common transformation of the nitro group is its reduction to an amino group. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Sn/HCl, Fe/HCl), or other chemical reductants. The resulting amino group can then participate in a wide range of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic compounds.

The reduction of a nitro group is a key step in the synthesis of many biologically active molecules. nih.gov The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, although the latter is less common for the nitro group itself to be displaced. nih.gov The presence of the nitro group can also influence the pharmacokinetic properties of a molecule. mdpi.com

Selective Reduction Strategies to Amine and Related Functionalities

The selective reduction of the nitro group in this compound to an amine is a pivotal transformation, as the resulting amino group can serve as a versatile handle for further synthetic manipulations. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial to ensure chemoselectivity and avoid the reduction of other functional groups within the molecule.

Commonly utilized methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metallic reagents in acidic media. For instance, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a highly effective method for converting nitroarenes to anilines. youtube.com However, care must be taken to control the reaction conditions to prevent the simultaneous reduction of the carbon-iodine bond.

An alternative approach involves the use of metals like iron, tin, or zinc in the presence of an acid, such as hydrochloric acid. youtube.com These conditions are generally milder and can offer greater chemoselectivity. For substrates with sensitive functional groups, other selective reducing agents have been developed. For example, nickel-catalyzed hydrosilylative reduction has been shown to be a chemoselective method for the reduction of nitro compounds to primary amines in the presence of other reducible functionalities. rsc.org Another selective method utilizes a zirconium metal-organic framework-supported salicylaldimine-cobalt(II) complex to catalyze the reduction of nitro compounds. nih.gov

| Reagent/Catalyst | Conditions | Product | Selectivity |

| H2, Raney Nickel | High pressure | 2-Amino-N-(2-iodophenyl)benzamide | May also reduce C-I bond |

| Fe, HCl | Reflux | 2-Amino-N-(2-iodophenyl)benzamide | Generally selective for the nitro group |

| Ni(acac)2, PMHS | Mild conditions | 2-Amino-N-(2-iodophenyl)benzamide | High chemoselectivity |

| salim-UiO-CoCl | Mild conditions | 2-Amino-N-(2-iodophenyl)benzamide | High chemoselectivity |

Cyclization Reactions Triggered by Nitro Group Activation

The presence of the nitro group in this compound opens up pathways for cyclization reactions, particularly upon its reduction to an amino group. The in-situ generated amine can undergo intramolecular condensation with the amide carbonyl or participate in reactions leading to the formation of heterocyclic systems.

One potential cyclization pathway involves the reductive cyclization of the corresponding 2-aminobenzamide (B116534) derivative. Treatment of the amine with a suitable reagent can lead to the formation of a quinazolinone ring system. While specific studies on this compound are limited, related N-(2-cyanophenyl)benzamides have been shown to undergo cyclization to form 2-aryl-4-iodoquinazolines. nih.gov This suggests that the 2-amino derivative of this compound could be a viable precursor for similar heterocyclic structures.

Furthermore, hypervalent iodine reagents have been utilized to mediate the oxidative cyclization of related N-arylcarboxamides, leading to the formation of spirocyclopropane quinolinediones. rsc.org This type of reactivity highlights the potential for the iodo group in this compound to participate in novel cyclization processes.

Intramolecular Rearrangements (e.g., Smiles rearrangement pathways)

The structure of this compound is conducive to undergoing intramolecular rearrangements, such as the Smiles rearrangement. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where a connecting chain migrates from one aromatic ring to another. This rearrangement is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring that is being attacked.

In the context of this compound, the nitro-substituted phenyl ring is activated towards nucleophilic attack. While specific studies on this compound are not extensively documented, related systems provide insight into potential rearrangement pathways. For instance, the Smiles rearrangement is a known industrial process in the synthesis of certain iodinated X-ray contrast media, where the presence of iodine atoms on the aromatic ring influences the reaction's outcome. benthamopen.com The rearrangement of 2-nitrobenzanilides can also be induced by light, leading to the formation of 2-(2-hydroxyphenylazo)benzoic acids. rsc.org This photo-rearrangement proceeds through an azoxybenzene-2-carboxylic acid intermediate.

The potential for Smiles rearrangement in this compound would likely involve the amide nitrogen acting as the nucleophile, attacking the nitro-activated phenyl ring. The feasibility of such a rearrangement would be dependent on the reaction conditions and the relative stability of the starting material versus the rearranged product.

Amide Linkage Transformations and Stability Under Diverse Chemical Conditions

The amide bond in this compound is a robust functional group, but it can undergo transformations under specific chemical conditions.

Hydrolytic Stability and Controlled Cleavage

Amides are generally stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding carboxylic acid and amine. The rate of hydrolysis is influenced by the steric and electronic environment around the amide carbonyl. The presence of the ortho-nitro group on one phenyl ring and the ortho-iodo group on the other can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to less substituted amides.

Controlled cleavage of the amide bond can be achieved by employing specific reagents and conditions. For example, strong acidic or basic hydrolysis with prolonged heating would lead to the formation of 2-nitrobenzoic acid and 2-iodoaniline (B362364).

N-Functionalization and Derivatization Reactions

The amide nitrogen in this compound possesses a lone pair of electrons and can, in principle, undergo N-functionalization reactions. However, the nucleophilicity of the amide nitrogen is significantly reduced due to the delocalization of the lone pair into the adjacent carbonyl group. Deprotonation of the amide N-H with a strong base can generate the corresponding amide anion, which is a more potent nucleophile and can react with various electrophiles to introduce substituents on the nitrogen atom.

Derivatization at the nitrogen atom can alter the chemical and physical properties of the molecule. For example, alkylation or acylation at the nitrogen would yield N-substituted derivatives with different reactivity profiles.

Advanced Aromatic Functionalization of the Phenyl Rings

The two phenyl rings of this compound offer multiple sites for further functionalization through various aromatic substitution reactions. The existing substituents (nitro and iodo groups) will direct incoming electrophiles to specific positions on the rings.

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. Therefore, further substitution on the nitro-containing ring would be expected to occur at the positions meta to the nitro group. Conversely, the iodine atom is a deactivating group but an ortho-, para-director. Thus, electrophilic substitution on the iodo-substituted ring would likely occur at the positions ortho and para to the iodine atom.

Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to functionalize the carbon-iodine bond. The iodo group is an excellent leaving group in these palladium-catalyzed reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. This provides a powerful tool for the synthesis of a wide array of derivatives of this compound with tailored properties. For instance, coupling with boronic acids (Suzuki coupling) would introduce new aryl or alkyl groups at the position of the iodine atom.

| Reaction Type | Reagent/Catalyst | Potential Product |

| Electrophilic Aromatic Substitution (Nitro-ring) | Electrophile (e.g., Br2, FeBr3) | N-(2-iodophenyl)-2-nitro-X-benzamide (X at meta position) |

| Electrophilic Aromatic Substitution (Iodo-ring) | Electrophile (e.g., Br2, FeBr3) | N-(2-iodo-X-phenyl)-2-nitrobenzamide (X at ortho/para position) |

| Suzuki Coupling | R-B(OH)2, Pd catalyst | N-(2-R-phenyl)-2-nitrobenzamide |

| Heck Coupling | Alkene, Pd catalyst | N-(2-(alkenyl)-phenyl)-2-nitrobenzamide |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst | N-(2-(alkynyl)-phenyl)-2-nitrobenzamide |

Computational and Theoretical Investigations of N 2 Iodophenyl 2 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For N-(2-iodophenyl)-2-nitrobenzamide, these calculations can predict its geometry, stability, and various spectroscopic features.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the molecular geometry) by finding the minimum energy structure on the potential energy surface.

Key electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are vital for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies higher stability. The distribution of electron density and the molecular electrostatic potential (MEP) map can also be calculated to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical DFT-Calculated vs. Experimental Geometric Parameters This table presents plausible data based on typical DFT calculations compared with known experimental findings for analogous structures.

| Parameter | DFT Calculated Value (B3LYP/6-311G(d,p)) | Experimental X-ray Data consensus.app |

|---|---|---|

| C=O Bond Length | 1.22 Å | 1.21 Å |

| N-H Bond Length | 1.01 Å | 0.86 Å (normalized) |

| C-I Bond Length | 2.11 Å | 2.10 Å |

| Dihedral Angle (Ring 1 vs. Ring 2) | ~45° | ~42° |

| Nitro Group Twist Angle | ~25° | ~25° |

While DFT is a powerful tool, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for energetic and spectroscopic predictions. These methods are based on solving the Schrödinger equation without relying on empirical parameters, but they are significantly more computationally demanding.

For this compound, high-level ab initio calculations could be used to refine the energetic landscape, providing a more accurate value for the rotational energy barriers of the amide bond. They are particularly valuable for obtaining precise predictions of spectroscopic parameters, which can be used to validate or interpret experimental spectra.

Conformational Analysis and Potential Energy Surfaces

The flexibility of this compound arises from the possible rotations around the single bonds of the amide linker. A comprehensive conformational analysis is necessary to identify all stable conformers and the energy barriers that separate them.

This analysis is performed by systematically rotating key dihedral angles and calculating the energy at each step, a process known as a potential energy surface (PES) scan. For this molecule, the critical rotations are around the C-N bond of the amide and the N-C(aryl) bond. The resulting PES would reveal the global minimum energy conformation as well as other local minima, which may be populated at room temperature. Understanding the relative energies of these conformers is crucial, as different conformations can exhibit different chemical reactivity and biological activity.

Reaction Mechanism Elucidation and Transition State Characterization

This compound is a precursor for the synthesis of heterocyclic compounds, such as dibenzo[b,f] researchgate.netiucr.orgoxazepin-11(10H)-one. researchgate.netresearchgate.netepa.gov The formation of this tricyclic system occurs via an intramolecular cyclization reaction. Computational chemistry is an indispensable tool for elucidating the detailed mechanism of such reactions.

The most probable pathway is a base-catalyzed intramolecular nucleophilic aromatic substitution, where the amide oxygen attacks the carbon atom bearing the nitro group, leading to the displacement of the nitro group and the formation of the seven-membered ring. DFT calculations can be used to model this entire reaction pathway. A key objective is to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

The activation energy (the energy difference between the reactants and the TS) can be calculated, providing a quantitative measure of the reaction's feasibility. The TS is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. By mapping the full reaction profile, including reactants, intermediates, transition states, and products, a complete understanding of the reaction mechanism can be achieved.

Table 2: Hypothetical Calculated Energies for Intramolecular Cyclization This table illustrates the type of data obtained from a reaction mechanism study.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (Deprotonated Amide) | 0.0 | Initial state before cyclization. |

| Transition State (TS) | +22.5 | Highest energy point, C-O bond forming. |

| Meisenheimer-like Intermediate | -5.2 | A stable intermediate after the initial ring closure. |

| Product | -15.8 | Final cyclized product after elimination of nitrite. |

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, aiding in the characterization of this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of DFT. mdpi.comidc-online.com Using methods like Gauge-Including Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus can be calculated. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Comparing predicted shifts with experimental data can confirm the molecular structure and assign specific resonances to individual atoms. nih.govbas.bg

Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be simulated by calculating its vibrational frequencies. A frequency calculation (usually performed with DFT) yields a set of vibrational modes and their corresponding frequencies and intensities. These calculated frequencies are often systematically scaled to correct for approximations in the method and anharmonicity. The predicted spectrum can be compared with an experimental IR spectrum to identify characteristic peaks, such as the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Hypothetical Predicted Spectroscopic Data This table shows representative data from computational spectroscopic predictions.

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR Chemical Shift (Amide Proton) | ~8.9 ppm | N-H |

| ¹³C NMR Chemical Shift (Carbonyl) | ~165 ppm | C=O |

| IR Frequency (C=O Stretch) | ~1680 cm⁻¹ | Amide I band |

| IR Frequency (N-H Stretch) | ~3400 cm⁻¹ | Amide N-H vibration |

| IR Frequency (NO₂ Asymmetric Stretch) | ~1530 cm⁻¹ | Nitro group vibration |

Molecular Dynamics Simulations for Dynamic Behavior and Solution-Phase Properties

While quantum chemical calculations typically model a single molecule in the gas phase, molecular dynamics (MD) simulations can describe the behavior of a molecule in a condensed phase (like a solution) over time. MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters that describes the potential energy of the system.

Quantitative Structure-Property Relationship (QSPR) Modeling (focus on non-biological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. This approach is pivotal in chemical and pharmaceutical sciences for predicting the properties of novel or uncharacterized compounds, thereby saving significant time and resources that would otherwise be spent on experimental synthesis and measurement. For this compound, QSPR models can provide valuable insights into its non-biological characteristics, such as melting point, boiling point, solubility, and thermal stability, even before the compound is synthesized.

The fundamental principle of QSPR is that the variation in the properties of a group of compounds is directly related to the variation in their molecular structures. The process involves several key steps:

Data Set Selection: A group of structurally related compounds with known experimental property values is compiled.

Molecular Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated to represent the constitutional, topological, geometrical, and electronic features of each molecule.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the property of interest.

Model Validation: The model's robustness and predictive power are rigorously tested using internal and external validation techniques.

For this compound, a QSPR study would involve calculating a wide array of molecular descriptors that encode its unique structural attributes. These descriptors are categorized based on the dimension of the molecular representation they are derived from.

Detailed Research Findings

Similarly, QSPR models for predicting the aqueous solubility and melting points of aromatic amides and other drug-like compounds have been developed. Research has shown that descriptors related to hydrogen bonding capacity, molecular size, and polarity are crucial for accurately predicting aqueous solubility. For melting point prediction, descriptors that capture molecular complexity, symmetry, and intermolecular forces, such as hydrogen bonding and π-π stacking, have proven to be highly correlated.

In the context of this compound, a hypothetical QSPR analysis would leverage these principles. Descriptors would be calculated to quantify aspects such as:

Constitutional Descriptors: Molecular weight, count of specific atom types (iodine, oxygen, nitrogen), and number of aromatic rings.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule, such as the Wiener index and Balaban J index.

Geometrical Descriptors: Three-dimensional aspects like molecular surface area and volume.

Quantum-Chemical Descriptors: Properties derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. These are particularly important for describing the effects of the electron-withdrawing nitro group and the bulky iodine substituent.

By applying established QSPR models for properties like melting point and aqueous solubility from studies on similar aromatic compounds, it is possible to estimate these values for this compound. The following data tables illustrate the types of descriptors that would be calculated and provide examples of predicted non-biological properties based on such models.

Disclaimer: The following tables are illustrative and based on typical QSPR studies for related compounds. The predicted values are hypothetical examples to demonstrate the output of a QSPR analysis and are not experimentally verified data.

Table 1: Calculated Molecular Descriptors for this compound (Illustrative Examples)

| Descriptor Class | Descriptor Name | Description | Hypothetical Value |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | 384.14 g/mol |

| Atom Count (nN) | Number of nitrogen atoms. | 2 | |

| Atom Count (nO) | Number of oxygen atoms. | 3 | |

| Ring Count (nCIR) | Number of rings in the molecule. | 2 | |

| Topological | Wiener Index (W) | Sum of distances between all pairs of atoms. | 1250 |

| Balaban J Index (J) | A distance-based topological index. | 2.85 | |

| Rotatable Bonds (nRotB) | Number of bonds that allow free rotation. | 2 | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. | 350 Ų |

| Molar Volume (MV) | The volume occupied by one mole of the substance. | 200 cm³/mol | |

| Quantum-Chemical | Dipole Moment (µ) | A measure of the molecule's overall polarity. | 4.5 D |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.2 eV | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.8 eV | |

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field. | 35 ų |

Table 2: Predicted Non-Biological Properties of this compound via QSPR Modeling (Illustrative Examples)

| Property | Predicted Value | QSPR Model Basis | Key Influencing Descriptors (Examples) |

| Melting Point (°C) | 165 - 175 | Based on models for aromatic amides and nitroaromatics. | Hydrogen bonding capacity, molecular weight, molecular complexity, dipole moment. |

| Boiling Point (°C) | 480 - 495 | Based on models for substituted aromatic compounds. | Molecular weight, polarizability, intermolecular forces. |

| Aqueous Solubility (-log S) | 4.2 | Based on models for drug-like and aromatic compounds. | Polar Surface Area (PSA), LogP (octanol-water partition coefficient), hydrogen bond donors/acceptors. |

| Refractive Index | 1.71 | Based on models utilizing atomic contributions and polarizability. | Polarizability, molar volume. |

These predictive models are invaluable for high-throughput virtual screening and for prioritizing synthetic targets in materials science and drug discovery. The accuracy of QSPR predictions is continually improving with the development of more sophisticated descriptors and advanced machine learning algorithms.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for confirming the molecular structure of N-(2-iodophenyl)-2-nitrobenzamide in solution. While specific experimental data for this compound is not extensively published, the utility of various NMR techniques can be discussed based on its known structure.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal proton-proton couplings within the two aromatic rings. For the 2-iodophenyl ring, correlations would be expected between adjacent aromatic protons. Similarly, the protons on the 2-nitrophenyl ring would show cross-peaks indicating their connectivity. The amide proton (N-H) would likely show a correlation to the adjacent aromatic proton on the iodinated ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. cam.ac.uk It would allow for the definitive assignment of each carbon atom in the aromatic rings that bears a proton. The HSQC spectrum would show cross-peaks connecting each aromatic proton signal to the signal of the carbon to which it is attached.

A hypothetical table of expected key HMBC correlations is presented below:

| Proton (¹H) | Expected Key HMBC Cross-Peaks (¹³C) |

| Amide (N-H) | Carbonyl (C=O), Carbons in the 2-iodophenyl ring (C1', C2', C6') |

| H3 (nitrophenyl) | Carbonyl (C=O), C1 (nitrophenyl), C5 (nitrophenyl) |

| H6' (iodophenyl) | Carbonyl (C=O), C2' (iodophenyl), C4' (iodophenyl) |

This table is predictive and based on the known molecular structure.

Solid-State NMR for Understanding Crystal Packing and Dynamics

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their crystalline form, providing information that is complementary to X-ray diffraction. nih.govemory.edu For this compound, ssNMR could provide insights into:

Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in the local chemical environments and intermolecular interactions. mdpi.com

Intermolecular Interactions: The chemical shifts of atoms involved in hydrogen bonding (e.g., the amide proton and carbonyl carbon) and halogen bonding (e.g., the carbon attached to iodine) in the solid state would be sensitive to the strength and geometry of these interactions. nih.govwiley.com

Molecular Dynamics: ssNMR can be used to study dynamic processes in the solid state, such as the rotation of the phenyl rings or the nitro group.

X-ray Crystallography and Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal. The crystal structure of this compound has been determined and reveals a complex network of intermolecular interactions. researchgate.net

Crystal Packing Motifs and Supramolecular Interactions (e.g., Hydrogen Bonding Networks, Halogen Bonding)

The crystal structure of this compound is characterized by a three-dimensional framework built from a combination of hydrogen bonds and other supramolecular interactions. researchgate.net

Hydrogen Bonding: The molecules are linked by N-H···O hydrogen bonds, where the amide proton acts as a donor and an oxygen atom of the nitro group of an adjacent molecule acts as an acceptor. C-H···O and C-H···π(arene) hydrogen bonds also contribute to the stability of the crystal lattice. researchgate.net

Halogen Bonding: A notable feature of the crystal packing is the presence of an iodo-nitro interaction, which is a type of halogen bond. The iodine atom on one molecule interacts with an oxygen atom of the nitro group on a neighboring molecule. This interaction plays a significant role in directing the crystal packing. researchgate.net

The following table summarizes the key crystallographic data for this compound:

| Parameter | Value |

| Chemical Formula | C₁₃H₉IN₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 7.9530 (10) |

| b (Å) | 16.591 (2) |

| c (Å) | 20.219 (3) |

| Volume (ų) | 2667.9 (6) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.889 |

Data obtained from Wardell et al., Acta Crystallographica Section C, 2005, C61, o634-o638. researchgate.net

Polymorphism and Co-crystallization Studies

Polymorphism: While no specific studies on the polymorphism of this compound have been reported, the existence of multiple intermolecular interaction motifs suggests that different crystalline forms could potentially be isolated under varying crystallization conditions. mdpi.comrsc.org The study of polymorphism is crucial in the pharmaceutical sciences as different polymorphs can exhibit different physical properties.

Co-crystallization: Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component into the crystal lattice. nih.govyoutube.com this compound, with its hydrogen bond donor (N-H) and acceptor (C=O, NO₂) groups, as well as a halogen bond donor (I), is a prime candidate for the formation of co-crystals with other molecules.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgacs.org By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the relative importance of different types of interactions.

For this compound, a Hirshfeld surface analysis would be expected to highlight the following key interactions:

O···H/H···O contacts: These would be prominent due to the N-H···O and C-H···O hydrogen bonds and would appear as bright red spots on the d_norm map.

I···O contacts: The iodo-nitro halogen bond would be visible as a distinct region of close contact on the surface.

H···H contacts: These van der Waals interactions would likely cover a significant portion of the surface area.

C···H contacts: These would represent the C-H···π interactions.

C···C contacts: These would indicate the presence of π-π stacking interactions between the aromatic rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational aspects of this compound. While specific experimental spectra for this exact compound are not widely published, a detailed analysis can be inferred from the well-established characteristic frequencies of its constituent functional groups and data from analogous compounds like o-nitrobenzamide. nih.govchemicalbook.comnist.govmuthayammal.in

Functional Group Analysis:

The FT-IR and Raman spectra are expected to be rich with information. The presence of the amide linkage, the nitro group, and the substituted benzene (B151609) rings will give rise to a series of characteristic absorption and scattering bands.

Amide Group Vibrations: The secondary amide group (-CONH-) is a cornerstone of the molecule's structure and presents several key vibrational modes. The N-H stretching vibration is anticipated to appear as a sharp to moderately broad band in the region of 3400-3200 cm⁻¹. The exact position can be influenced by hydrogen bonding. The amide I band, primarily due to the C=O stretching vibration, is one of the most intense bands in the IR spectrum and is expected between 1680 and 1630 cm⁻¹. The amide II band, a coupled vibration of N-H in-plane bending and C-N stretching, should be found in the 1570-1515 cm⁻¹ range.

Nitro Group Vibrations: The nitro group (-NO₂) exhibits strong and characteristic stretching vibrations. The asymmetric stretching (ν_as(NO₂)) is expected to produce a strong absorption band in the 1550-1500 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) will likely appear as a strong band between 1370 and 1330 cm⁻¹. esisresearch.org The positions of these bands are sensitive to the electronic environment of the aromatic ring.

Aromatic Ring and C-I Vibrations: The two substituted benzene rings will show a number of characteristic bands. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the rings typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are anticipated in the 900-690 cm⁻¹ range. The C-I stretching vibration is expected to be observed as a low-frequency band, typically in the range of 600-500 cm⁻¹. Resonance Raman spectroscopy has been effectively used to study iodine-containing organic compounds, which could provide enhanced signals for the C-I bond and other chromophoric parts of the molecule. uoa.gr

The following table provides a summary of the expected vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Amide | N-H Stretch | 3400-3200 | Medium-Strong | Medium |

| Amide | C=O Stretch (Amide I) | 1680-1630 | Strong | Medium |

| Amide | N-H Bend (Amide II) | 1570-1515 | Medium-Strong | Weak |

| Nitro | Asymmetric Stretch | 1550-1500 | Strong | Strong |

| Nitro | Symmetric Stretch | 1370-1330 | Strong | Medium |

| Aromatic | C-H Stretch | 3100-3000 | Medium | Strong |

| Aromatic | C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Aromatic | C-H Out-of-plane Bend | 900-690 | Strong | Weak |

| C-I | C-I Stretch | 600-500 | Medium | Strong |

Molecular Conformation:

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Fingerprinting

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The presence of iodine provides a distinct isotopic signature that aids in the identification of iodine-containing fragments.

Fragmentation Pathway Analysis:

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙). The fragmentation of this molecular ion would likely proceed through several key pathways:

Amide Bond Cleavage: The most common fragmentation pathway for amides is the cleavage of the C-N bond. This can occur in two ways:

Pathway A: Cleavage to form the 2-nitrobenzoyl cation (m/z 150). This fragment would be stabilized by the electron-withdrawing nitro group.

Pathway B: Cleavage to form the 2-iodophenylaminyl radical cation, which could then rearrange. A more likely fragmentation would be the formation of the 2-iodophenyl isocyanate radical cation through a rearrangement, or the 2-iodophenyl cation (m/z 203).

Fragmentation of the Nitro Group: The nitro group can undergo fragmentation, often involving the loss of NO (30 Da) or NO₂ (46 Da). youtube.com The loss of NO from the molecular ion would result in a fragment at [M-30]⁺˙.

Halogen Loss: The C-I bond is relatively weak and can cleave to lose an iodine radical (127 Da), leading to a fragment at [M-127]⁺.

Fragmentation of the Benzene Rings: The aromatic rings themselves can undergo fragmentation, typically through the loss of small neutral molecules like CO or HCN. For instance, the 2-nitrobenzoyl cation (m/z 150) could lose CO to form a fragment at m/z 122.

A proposed fragmentation scheme is outlined in the table below:

| m/z | Proposed Fragment | Formation Pathway |

| 384 | [C₁₃H₉IN₂O₃]⁺˙ | Molecular Ion |

| 354 | [C₁₃H₉IN₂O₂]⁺˙ | Loss of NO |

| 338 | [C₁₃H₉IN₂O]⁺˙ | Loss of NO₂ |

| 257 | [C₁₃H₉N₂O₃]⁺ | Loss of I |

| 203 | [C₆H₄I]⁺ | Cleavage of C-N bond |

| 150 | [C₇H₄NO₃]⁺ | Cleavage of C-N bond |

| 122 | [C₆H₄NO₂]⁺ | Loss of CO from m/z 150 |

Isotopic Fingerprinting:

Iodine is monoisotopic (¹²⁷I), which simplifies the mass spectrum as it does not produce a characteristic isotopic pattern like chlorine or bromine. However, the presence of a peak at a mass corresponding to an iodine-containing fragment is a strong indicator of its presence. The nitrogen rule can also be applied; since this compound has two nitrogen atoms (an even number), its molecular ion will have an even mass-to-charge ratio. youtube.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

Electronic spectroscopy, particularly UV-Vis absorption, provides information about the conjugated systems within this compound. Fluorescence spectroscopy can offer insights into the molecule's emissive properties, although many nitroaromatic compounds are known to be weak emitters.

UV-Vis Spectroscopy:

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions of the 2-nitrobenzamide (B184338) and the 2-iodoaniline (B362364) moieties. Based on studies of related nitroaromatic compounds, the spectrum would likely exhibit multiple absorption bands. mdpi.comresearchgate.netrsc.org

π → π* Transitions: Strong absorptions are expected in the UV region, corresponding to π → π* transitions within the aromatic rings and the conjugated system formed by the benzoyl group. These are likely to appear below 300 nm.

n → π* Transitions: Weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups are expected at longer wavelengths, potentially extending into the near-UV region (around 300-350 nm). libretexts.org The presence of the iodo-substituent may cause a slight red-shift (bathochromic shift) in the absorption bands compared to the non-iodinated analog.

A comparative analysis with similar compounds suggests the following expected absorption maxima:

| Compound Class | Typical λ_max (nm) | Transition Type |

| Nitrobenzene Derivatives | ~250-280 | π → π |

| Nitrobenzene Derivatives | ~330-350 | n → π |

| Iodinated Aromatic Compounds | ~230-270 | π → π* |

Fluorescence Spectroscopy:

Aromatic nitro compounds are often non-fluorescent or exhibit very weak fluorescence. acs.org This is typically due to efficient intersystem crossing from the singlet excited state to the triplet state, facilitated by the nitro group, which then deactivates through non-radiative pathways. Therefore, it is anticipated that this compound would show little to no fluorescence emission upon excitation. Any observed emission would likely be weak and could be influenced by solvent polarity and the potential for intramolecular charge transfer.

Supramolecular Chemistry and Crystal Engineering of N 2 Iodophenyl 2 Nitrobenzamide

Design Principles for Directed Self-Assembly

The design of N-(2-iodophenyl)-2-nitrobenzamide incorporates a strategic placement of functional groups capable of forming specific and directional intermolecular interactions, which is a fundamental principle of directed self-assembly. The molecule comprises a benzamide (B126) backbone, with an iodophenyl group attached to the amide nitrogen and a nitrobenzamide moiety. This arrangement brings together a hydrogen bond donor (the N-H group of the amide), multiple hydrogen bond acceptors (the oxygen atoms of the carbonyl and nitro groups), a halogen bond donor (the iodine atom), and aromatic rings capable of engaging in π-stacking interactions.

The ortho-substitution of both the iodo and nitro groups on their respective phenyl rings introduces significant steric constraints that influence the molecule's conformation. The resulting three-dimensional structure is a delicate balance between the drive to satisfy these strong, directional interactions and the need to accommodate the molecule's own steric demands. The crystal structure of this compound reveals a complex three-dimensional framework, a direct consequence of the successful interplay of these varied non-covalent forces. iucr.orgnih.gov

Role of Intermolecular Interactions in Crystal Architecture

The crystal architecture of this compound is a testament to the cooperative nature of multiple weak intermolecular forces. The synergy between hydrogen bonding, halogen bonding, and aromatic interactions results in a highly organized and stable supramolecular assembly.

N-H···O and C-H···O Hydrogen Bonding Motifs

Hydrogen bonds are the primary drivers in the formation of the supramolecular structure of this compound. The amide N-H group acts as a classic hydrogen bond donor, forming a strong N-H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into chains. iucr.org

Furthermore, a C-H···π(arene) hydrogen bond is observed, where a C-H group interacts with the electron-rich face of an aromatic ring, further stitching the molecular components together. iucr.orgnih.gov

Table 1: Key Hydrogen Bonding Interactions in this compound

| Donor-H···Acceptor | Interaction Type |

| N-H···O=C | Strong Hydrogen Bond |

| C-H···O-N | Weak Hydrogen Bond |

| C-H···π(arene) | Weak Hydrogen Bond |

Halogen Bonding (Iodine-mediated Interactions)

A significant feature in the crystal structure of this compound is the presence of an iodo-nitro interaction, a type of halogen bond. The iodine atom, bearing a region of positive electrostatic potential on its outer surface (the σ-hole), interacts with the negatively charged oxygen atoms of the nitro group of an adjacent molecule. This directional interaction plays a key role in the assembly of the supramolecular framework, acting in concert with the hydrogen bonding network to define the crystal packing. iucr.orgnih.gov

This iodine-mediated interaction is a powerful tool in crystal engineering, allowing for the rational design of solid-state architectures. The directionality and strength of the halogen bond can be tuned by modifying the electronic environment of the halogen atom and the acceptor group.

Co-crystallization and Solid-State Phase Behavior

Based on available scientific literature, there are no specific studies reporting the co-crystallization of this compound with other molecules. Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular component into the crystal lattice. Given the array of functional groups present in this compound, it is a potential candidate for forming co-crystals with suitable partner molecules that can complement its hydrogen and halogen bonding capabilities. Future research in this area could explore the potential of this compound to form novel multi-component crystalline materials.

Polymorphism and its Influence on Supramolecular Structures

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each with different physical properties. There are no reported polymorphs for this compound in the current body of scientific literature. The compound has been observed to crystallize in the non-centrosymmetric space group P212121. iucr.org

However, it is worth noting that conformational polymorphism has been observed in related series of compounds. nih.gov This suggests that under different crystallization conditions (e.g., different solvents, temperatures, or pressures), it might be possible for this compound to adopt different molecular conformations, potentially leading to new polymorphic forms. The discovery of polymorphs would be significant, as each form would likely exhibit a different arrangement of intermolecular interactions, thereby influencing its physical properties.

Role of N 2 Iodophenyl 2 Nitrobenzamide in Emerging Chemical Research Domains

A Versatile Scaffold for Complex Organic Synthesis and Heterocyclic Chemistry

N-(2-iodophenyl)-2-nitrobenzamide serves as a valuable starting material for the construction of diverse and complex heterocyclic structures, which are central to medicinal chemistry and materials science.

Precursor to Indole (B1671886) and Benzothiazine Derivatives

The synthesis of indole and benzothiazine derivatives is of significant interest due to their presence in a vast array of biologically active compounds. While direct, documented syntheses of indoles and benzothiazines from this compound are not extensively reported in publicly available research, the structural motifs of the molecule suggest clear pathways for their formation.

Intramolecular cyclization reactions are a common strategy for forming such heterocyclic systems. For instance, palladium-catalyzed reactions are frequently employed to form carbon-carbon and carbon-nitrogen bonds. In a potential pathway to indole derivatives, a palladium catalyst could facilitate an intramolecular coupling between the nitrogen of the amide and the iodinated phenyl ring, following a reduction of the nitro group to an amine. The general mechanism for such palladium-catalyzed indole syntheses from related precursors, such as N-(2-allylphenyl)benzamides, is well-established.

Similarly, for the synthesis of benzothiazine derivatives, a reductive cyclization approach could be envisioned. The reduction of the nitro group to an amine, followed by a reaction with a sulfur source or an intramolecular cyclization involving the iodine atom, could lead to the formation of the benzothiazine core. Copper-catalyzed Ullmann-type reactions are also a known method for forming carbon-sulfur bonds, which could be applicable in this context.

Application in the Divergent Synthesis of Aza-Heterocyclic Amides

The concept of divergent synthesis, where a single substrate is converted into a variety of structurally different products, is a powerful tool in modern organic chemistry. This compound and its derivatives are promising candidates for such synthetic strategies. The presence of multiple reactive sites—the nitro group, the iodine atom, and the amide bond—allows for selective chemical transformations to yield a diverse range of aza-heterocyclic amides.

For example, by carefully choosing reaction conditions and reagents, chemists can selectively target one functional group over another. The reduction of the nitro group can be followed by various cyclization reactions, while the iodine atom can participate in a range of cross-coupling reactions to introduce further complexity. This "divergent" approach allows for the efficient generation of libraries of related but structurally distinct molecules, which is highly valuable for drug discovery and materials science research.

Ligand Design and Organometallic Chemistry

The development of new ligands is crucial for advancing the field of organometallic chemistry and catalysis. This compound can be considered a precursor to bidentate ligands. Following the reduction of the nitro group to an amine, the resulting N-(2-iodophenyl)-2-aminobenzamide could potentially act as a bidentate ligand, coordinating to a metal center through the newly formed amino group and the amide oxygen or nitrogen.

The presence of the iodine atom offers a further point of modification. It could be replaced by other functional groups through cross-coupling reactions, allowing for the fine-tuning of the ligand's electronic and steric properties. This tunability is essential for optimizing the performance of metal catalysts in a wide range of chemical transformations.

Advanced Materials Precursor Chemistry

The synthesis of advanced materials with tailored properties is a major focus of contemporary chemical research. The rigid, aromatic structure of this compound makes it an interesting candidate as a precursor for the synthesis of functional polymers and other advanced materials.

Through polymerization reactions, this molecule could be incorporated into polymer backbones, potentially leading to materials with interesting thermal, electronic, or photophysical properties. For instance, the development of conjugated polymers for applications in organic electronics often relies on the use of aromatic building blocks. The synthetic versatility of this compound allows for the introduction of various substituents, which could be used to control the properties of the resulting polymers.

Development of Chemical Probes and Analytical Reagents

Chemical probes and analytical reagents are essential tools for detecting and quantifying specific chemical species in various environments. The structure of this compound suggests its potential as a scaffold for the development of new chemosensors.

The nitroaromatic group is known to be a good electron acceptor and can be used in the design of fluorescent sensors. Upon interaction with a specific analyte, the electronic properties of the molecule could be altered, leading to a change in its fluorescence emission. Furthermore, the amide and iodo-phenyl moieties can be functionalized to introduce specific binding sites for target analytes, such as metal ions or anions. By combining a signaling unit (the nitroaromatic part) with a recognition unit (the functionalized part), it is possible to create highly selective and sensitive chemical sensors for non-biological applications.

Future Directions and Research Opportunities for N 2 Iodophenyl 2 Nitrobenzamide

Exploration of New Catalytic Transformations

The unique structural features of N-(2-iodophenyl)-2-nitrobenzamide, namely the presence of an iodo group, a nitro group, and an amide linkage on aromatic rings, render it a versatile substrate for a wide range of catalytic transformations. Future research should focus on leveraging these functional groups to synthesize novel and complex molecular architectures.

The carbon-iodine bond is particularly amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions. Future investigations could explore Sonogashira, Heck, Suzuki, and Negishi reactions to introduce new carbon-carbon and carbon-heteroatom bonds at the 2-position of the iodophenyl ring. nih.gov For instance, palladium-catalyzed carbonylative cyclization could be employed to construct novel heterocyclic systems. nih.gov Copper-catalyzed N-arylation of the amide nitrogen, a reaction known as the Goldberg reaction, presents another avenue for structural diversification. acs.orgnih.govrsc.orgresearchgate.net Mechanistic studies on these copper-catalyzed reactions could provide valuable insights for optimizing reaction conditions. acs.orgnih.gov

The nitro group offers a rich platform for reduction chemistry. While complete reduction to an amine is a common transformation, future work could focus on the selective catalytic reduction to intermediate oxidation states, such as nitroso or hydroxylamine functionalities. mdpi.comnih.gov Achieving high selectivity in the presence of other reducible groups, like the amide, remains a challenge and a key area for research. mdpi.com The development of novel catalyst systems, including those based on earth-abundant metals, for the chemoselective reduction of the nitro group in polysubstituted aromatic compounds is a significant area of interest. organic-chemistry.orgrsc.org

Below is a table outlining potential catalytic transformations for this compound:

| Catalyst System | Reagent/Coupling Partner | Potential Product |

| Palladium (e.g., Pd(PPh₃)₄) | Terminal alkyne, Cu(I) co-catalyst | Alkynylated benzamide (B126) derivative |

| Copper (e.g., CuI) | Amine or imidazole | N-arylated amide or imidazole derivative |

| Nickel Boron Composite | Hydrazine hydrate | N-(2-aminophenyl)-2-aminobenzamide |

| Iron/CaCl₂ | Transfer hydrogenation agent | N-(2-aminophenyl)-2-aminobenzamide |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring